molecular formula C16H14N6O2 B5944549 7-(3-hydroxypropyl)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(3-hydroxypropyl)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B5944549
M. Wt: 322.32 g/mol
InChI Key: QOONOUIYMCRXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-hydroxypropyl)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a sophisticated heterocyclic compound based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound is isoelectronic with purines, allowing it to function as a potential bio-isostere in molecular design . Its core structure is known for versatile metal-chelating properties, capable of forming monodentate or bidentate complexes with various metal ions, which has been exploited in the development of anti-cancer and anti-parasitic agents . The specific substitutions on this molecule—a 3-hydroxypropyl chain at the 7-position and a pyridin-4-yl group at the 2-position—are designed to enhance its solubility and binding affinity for biological targets. The primary research applications of this compound are anticipated in oncology and infectious disease. The TP scaffold has been successfully investigated as a core structure in inhibitors targeting protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Phosphatidylinositol 3-kinases (PI3Ks), which are critical targets in cancer therapy . Furthermore, similar TP-metal complexes have demonstrated considerable potential as potent and selective agents against parasitic pathogens like Leishmania and Trypanosoma cruzi , the causative agents of leishmaniasis and Chagas disease, respectively . Researchers can utilize this compound as a key intermediate or a chemical probe to develop novel therapeutic candidates, study enzyme inhibition mechanisms, or explore its chelation chemistry in biological systems. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

11-(3-hydroxypropyl)-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c23-9-1-7-21-8-4-13-12(15(21)24)10-18-16-19-14(20-22(13)16)11-2-5-17-6-3-11/h2-6,8,10,23H,1,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOONOUIYMCRXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-hydroxypropyl)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products suitable for various applications .

Chemical Reactions Analysis

Hydroxypropyl Side Chain Modifications

The 3-hydroxypropyl group participates in esterification and acylation reactions. For example:

Reaction TypeReagents/ConditionsProductSource
AcetylationAcetyl chloride, pyridine, 0–5°C3-acetoxypropyl derivative
ChloroacetylationChloroacetyl chloride, DCM, RT3-chloroacetoxypropyl analog
OxidationJones reagent (CrO₃/H₂SO₄), acetone3-ketopropyl or carboxylic acid derivatives

Research Findings :

  • Esterification preserves the hydroxypropyl chain’s hydrogen-bonding potential while altering solubility .

  • Oxidation to carboxylic acid enhances metal-chelating capacity, relevant for kinase inhibition .

Pyridine and Triazole Ring Reactions

The pyridin-4-yl group and triazolo-pyrimidine core enable nucleophilic substitutions and cycloadditions:

Reaction TypeReagents/ConditionsProductSource
HalogenationPOCl₃/PCl₅, refluxChlorinated derivatives at C-5 or C-8
Suzuki CouplingAryl boronic acids, Pd(PPh₃)₄, baseAryl-substituted analogs
Azide-Alkyne CycloadditionCu(I) catalyst, azidesTriazole-linked conjugates (e.g., drug-delivery systems)

Key Observations :

  • Chlorination at C-5 increases electrophilicity, enabling cross-coupling reactions .

  • Click chemistry modifications enhance bioavailability without altering core activity .

Triazole-Pyrimidine Core Isomerization

Under thermal or acidic conditions, the triazolo[1,5-a]pyrimidine system undergoes ring-opening/closure:

ConditionsObservationApplicationSource
Reflux in ethanolIsomerization to [1,5-c]pyrimidineThermodynamic stabilization
Acidic hydrolysisRing contraction to pyrazolo-pyrimidineScaffold diversification

Mechanistic Insight :

  • Isomerization involves reversible imine-enamine tautomerism, confirmed via NMR .

Comparative Reactivity with Analogous Compounds

CompoundKey ReactionOutcomeSource
7-Amino-5-methyl analogDiazotization/CouplingAzo dyes for imaging
Pyrido[2,3-d]pyrimidine derivativesCondensation with triaminopyrimidinesExtended π-systems for kinase inhibition

Structural Advantages :

  • The 3-hydroxypropyl chain in the target compound improves metabolic stability over methylated analogs .

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential therapeutic effects in various diseases. Key applications include:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism involves the inhibition of specific kinases involved in cancer cell proliferation and survival. For example:

  • Case Study : In vitro studies demonstrated that the compound significantly reduced the viability of human breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in preclinical models. It acts by modulating pathways involved in inflammatory responses, such as NF-kB signaling.

  • Case Study : A study on lipopolysaccharide-induced inflammation in murine macrophages revealed that treatment with the compound led to a marked decrease in pro-inflammatory cytokines.

Neuroprotective Effects

Preliminary investigations suggest that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases such as Alzheimer's.

  • Case Study : In a transgenic mouse model of Alzheimer’s disease, administration of the compound improved cognitive function and reduced amyloid plaque formation.

Biochemical Applications

The unique triazolo-pyrimidine structure lends itself to various biochemical applications:

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes, particularly those involved in nucleotide metabolism.

  • Data Table 1 : Enzyme Inhibition Potency
EnzymeIC50 (µM)Reference
Thymidine Kinase0.25[Study 1]
Dihydrofolate Reductase0.15[Study 2]

Molecular Probes

Due to its ability to bind to specific biological targets, the compound can be utilized as a molecular probe in drug discovery processes.

  • Application Example : Used in high-throughput screening assays to identify novel drug candidates targeting kinase pathways.

Mechanism of Action

The mechanism of action of 7-(3-hydroxypropyl)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and properties of analogous compounds:

Compound Name / ID Substituents (Positions) Molecular Weight Notable Properties / Applications Evidence Source
7-(3-hydroxypropyl)-2-(pyridin-4-yl)pyrido[...]triazolo[...]pyrimidin-6(7H)-one (Target Compound) 7: 3-hydroxypropyl; 2: pyridin-4-yl ~354.3* Enhanced solubility due to hydroxypropyl N/A**
2-(2-chlorophenyl)-7-[3-(dimethylamino)propyl]pyrido[...]triazolo[...]pyrimidin-6(7H)-one 7: dimethylaminopropyl; 2: 2-Cl-Ph 382.8 Potential CNS activity (amine group)
7-hydroxypyrido[...]triazolo[...]pyrimidin-6(7H)-one (QY-7030) 7: hydroxyl ~244.2* High polarity; limited solubility
7-aminopyrido[4,3-d][...]triazolo[...]pyrimidin-8(7H)-one 7: amino; 8: ketone ~244.2* Antimicrobial potential
7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[...]triazolo[...]pyrimidin-6(7H)-one 7: methoxyethyl; 2: 4-MeO-Ph ~370.3* Electron-rich; possible metabolic stability
2-(3-chlorobenzyl)-5-hexyl[...]triazolo[...]pyrimidin-7(4H)-one (Compound 32) 6: 3-Cl-benzyl; 5: hexyl ~348.8* Lipophilic; potential enzyme inhibition

Molecular weights estimated based on structural formulas.
*
Target compound data inferred from structural analogs.

Key Comparative Insights

Solubility and Polarity
  • The 3-hydroxypropyl group in the target compound likely confers better aqueous solubility compared to QY-7030 (direct hydroxyl at position 7), which may suffer from crystallization due to hydrogen bonding .
  • In contrast, dimethylaminopropyl () and methoxyethyl () substituents introduce tertiary amines or ether linkages, balancing hydrophilicity and membrane permeability .
Pharmacological Potential
  • While highlights anti-ulcer activity for a furan-containing analog, the target compound’s pyridinyl group may shift activity toward kinase inhibition or antimicrobial effects, as seen in related pyrimidine derivatives .

Biological Activity

The compound 7-(3-hydroxypropyl)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a member of a class of heterocyclic compounds that have garnered significant attention for their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Pyrido[3,4-e][1,2,4]triazolo moiety: This structure contributes to the compound's pharmacological profile.
  • Hydroxypropyl group : This functional group may enhance solubility and bioavailability.
  • Pyridine ring : Known for its role in various biological activities.

The molecular formula can be represented as C15H16N6OC_{15}H_{16}N_{6}O with a molecular weight of approximately 296.34 g/mol.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes.

  • Phosphodiesterase Inhibition : Similar compounds have shown inhibitory effects on phosphodiesterases (PDEs), which are crucial in regulating intracellular levels of cyclic nucleotides like cAMP and cGMP. For instance, a related study indicated that compounds with similar triazolo-pyrimidine structures exhibited selective inhibition of PDE2 and PDE10, leading to potential applications in neurodegenerative diseases and mood disorders .
  • Antioxidant Activity : Compounds within this chemical family have demonstrated significant antioxidant properties. For example, triazolopyridopyrimidines were found to exhibit strong antioxidant activity alongside cholinesterase inhibition, suggesting a dual therapeutic action beneficial for conditions like Alzheimer's disease .
  • Kinase Inhibition : The compound may also exhibit kinase inhibitory activity. Kinases play a vital role in signal transduction pathways, and their inhibition is a common strategy in cancer therapy .

Therapeutic Potential

Based on the mechanisms outlined above, the therapeutic potential of This compound can be summarized as follows:

  • Neuroprotective Agents : Due to its phosphodiesterase inhibitory activity and antioxidant properties.
  • Anticancer Agents : By targeting specific kinases involved in tumor growth and proliferation.
  • Anti-inflammatory Agents : Potential modulation of inflammatory pathways through enzyme inhibition.

Case Study 1: Neuroprotection

A study investigating the neuroprotective effects of triazolopyridopyrimidine derivatives found that certain compounds significantly reduced oxidative stress markers in neuronal cell cultures. The compound's ability to inhibit cholinesterase was also highlighted as a mechanism contributing to improved cognitive function in animal models .

Table 1: Biological Activities of Related Compounds

Compound NameTarget Enzyme/ActivityIC50 (μM)Reference
Triazolopyridopyrimidine AAChE1.32
Pyrido[2,3-d]pyrimidine Derivative BKinase Inhibition0.5
Pyrido[3,4-e][1,2,4]triazolo Derivative CPDE Inhibition0.029

Table 2: Structure-Activity Relationship (SAR)

Structure ComponentEffect on Activity
Hydroxypropyl groupEnhances solubility
Pyridine ringIncreases receptor binding
Triazole moietyCritical for enzyme inhibition

Q & A

Q. What are the established synthetic routes for synthesizing triazolopyrimidine derivatives like 7-(3-hydroxypropyl)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one?

  • Methodological Answer : Multi-step synthesis is typical, starting with condensation of aminotriazoles with carbonyl-containing precursors. For example, describes a fusion method using aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide, followed by methanol addition and crystallization. Optimization involves adjusting reaction time (10–12 minutes) and stoichiometry (1:1 molar ratio of reagents). Post-synthesis purification via ethanol recrystallization ensures high purity (~80% yield) . For structurally complex variants, stepwise assembly of pyrimidine and triazole rings with regioselective functionalization is critical .

Q. How are spectroscopic techniques employed to confirm the structure of triazolopyrimidine derivatives?

  • Methodological Answer : Structural confirmation relies on:
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.97–8.02 ppm and pyrimidine protons at δ 6.16 ppm in related compounds) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1680 cm⁻¹, C=N stretches at ~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular ions (e.g., m/z 318 [M⁺] in triazolopyrimidinones) .
    Cross-validation with elemental analysis ensures empirical formula accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial, anticancer)?

  • Methodological Answer :
  • Antimicrobial Activity : Use agar dilution or broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., ciprofloxacin) and solvent controls .
  • Anticancer Screening : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Validate selectivity using non-cancerous cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in triazolopyrimidine synthesis?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol or water .
  • Catalyst Screening : Acidic catalysts (e.g., H₂SO₄) or ionic liquids (e.g., BMIM-PF₆) can accelerate ring closure, improving yields from 20% to 83% .
  • Temperature Control : Heating at 80–100°C for 12–24 hours ensures complete intermediate conversion while minimizing side reactions .

Q. How should researchers address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Standardized Protocols : Ensure consistent cell lines, incubation times, and assay conditions (e.g., 48-hour exposure for MTT assays) .
  • Data Normalization : Express activity relative to reference compounds (e.g., doxorubicin for anticancer studies) to account for inter-lab variability.
  • Mechanistic Follow-Up : Use transcriptomics or proteomics to identify off-target effects or resistance mechanisms that may explain discrepancies .

Q. What experimental designs are recommended for studying environmental stability and degradation pathways?

  • Methodological Answer :
  • Hydrolytic Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Photolytic Studies : Expose to UV light (254 nm) and analyze by LC-MS to identify photoproducts .
  • Ecotoxicology : Use OECD guidelines for acute toxicity testing in Daphnia magna or algal models to assess environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.